1-Ethyl-4-(4-nitrophenyl)piperazine
Overview
Description
1-Ethyl-4-(4-nitrophenyl)piperazine is an organic compound with the molecular formula C12H17N3O2. It is a derivative of piperazine, a heterocyclic amine, and features a nitrophenyl group attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(4-nitrophenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-ethylpiperazine with 4-nitrochlorobenzene under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The ethyl group on the piperazine ring can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: Alkyl halides, aryl halides, bases like potassium carbonate (K2CO3).
Major Products Formed:
Reduction: 1-Ethyl-4-(4-aminophenyl)piperazine.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
1-Ethyl-4-(4-nitrophenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-4-(4-nitrophenyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as neurotransmitter receptors or enzymes, to exert its effects. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
1-Ethyl-4-(3-nitrophenyl)piperazine: Similar structure but with the nitro group in the meta position.
1-Methyl-4-(4-nitrophenyl)piperazine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: 1-Ethyl-4-(4-nitrophenyl)piperazine is unique due to the specific positioning of the nitro group and the ethyl substituent on the piperazine ring. This configuration can influence its chemical reactivity and biological activity, making it distinct from other piperazine derivatives .
Properties
IUPAC Name |
1-ethyl-4-(4-nitrophenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-13-7-9-14(10-8-13)11-3-5-12(6-4-11)15(16)17/h3-6H,2,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWICNRVCQLKIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386281 | |
Record name | 1-ethyl-4-(4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115619-00-6 | |
Record name | 1-ethyl-4-(4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure determination of the compound 1-{2-[4-(4-Nitrophenyl)piperazin-1-yl]ethyl}-4-aza-1-azoniabicyclo[2.2.2]octane iodide?
A1: The determination of the crystal structure of 1-{2-[4-(4-Nitrophenyl)piperazin-1-yl]ethyl}-4-aza-1-azoniabicyclo[2.2.2]octane iodide provides crucial confirmation of its molecular composition. This compound, formed unexpectedly during a reaction between 4-iodonitrobenzene and 1,4-diazabicyclo[2.2.2]octane (DABCO), had its structure proposed earlier based on an analogous chloride salt. The crystal structure analysis not only validated this proposal but also revealed key structural details, including the conformation of the cation and the intermolecular interactions within the crystal lattice []. This information is valuable for understanding the compound's properties and potential applications.
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